molecular formula C20H19N3O3S B12160006 Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Cat. No.: B12160006
M. Wt: 381.4 g/mol
InChI Key: KLAVGPPRLLVOLK-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a benzothiazole unit, a pyrrolidine ring, and a benzoate ester through a urea linkage. The benzothiazole core is a privileged scaffold in pharmacology, known for its diverse biological activities. Researchers can explore this molecule as a key intermediate or a novel chemical entity for developing new therapeutic agents. Its complex structure makes it a valuable candidate for investigating enzyme inhibition, particularly targeting proteases or kinases, and for studying signal transduction pathways. Further research is required to fully elucidate its specific molecular targets, mechanism of action, and potential applications in areas such as neuroscience or oncology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-[[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19N3O3S/c1-26-19(24)13-7-2-3-8-14(13)22-20(25)23-12-6-10-16(23)18-21-15-9-4-5-11-17(15)27-18/h2-5,7-9,11,16H,6,10,12H2,1H3,(H,22,25)

InChI Key

KLAVGPPRLLVOLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Pyrrolidine-2-Carboxylic Acid

A one-pot cyclization reaction between 2-aminothiophenol and pyrrolidine-2-carboxylic acid in the presence of polyphosphoric acid (PPA) at 120–140°C yields 2-(1,3-benzothiazol-2-yl)pyrrolidine. The reaction proceeds via dehydration and intramolecular cyclization:

2-Aminothiophenol+Pyrrolidine-2-carboxylic acidPPA, 130°C2-(1,3-Benzothiazol-2-yl)pyrrolidine+H2O\text{2-Aminothiophenol} + \text{Pyrrolidine-2-carboxylic acid} \xrightarrow{\text{PPA, 130°C}} \text{2-(1,3-Benzothiazol-2-yl)pyrrolidine} + \text{H}_2\text{O}

Optimization Notes :

  • Temperature control : Excessively high temperatures (>150°C) lead to decomposition, while temperatures <120°C result in incomplete cyclization.

  • Acid catalyst : PPA outperforms H2SO4 or HCl due to its dehydrating capacity and ability to stabilize intermediates.

Alternative Route via Suzuki-Miyaura Coupling

For advanced functionalization, a palladium-catalyzed coupling between 2-bromobenzothiazole and pyrrolidine-2-boronic acid pinacol ester provides stereochemical control:

2-Bromobenzothiazole+Pyrrolidine-2-BpinPd(dba)2, SPhos2-(1,3-Benzothiazol-2-yl)pyrrolidine\text{2-Bromobenzothiazole} + \text{Pyrrolidine-2-Bpin} \xrightarrow{\text{Pd(dba)2, SPhos}} \text{2-(1,3-Benzothiazol-2-yl)pyrrolidine}

Conditions :

  • Catalyst : Pd(dba)₂ (2 mol%) with SPhos ligand (4 mol%).

  • Solvent : Toluene/EtOH (4:1) at 80°C for 12 h.

  • Yield : 68–72% after silica gel chromatography.

Activation of the Pyrrolidine-Carbonyl Group

Formation of the Acid Chloride

Treatment of 2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) generates the corresponding acid chloride:

R-COOH+SOCl2DCM, 0°C → rtR-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}2 \xrightarrow{\text{DCM, 0°C → rt}} \text{R-COCl} + \text{SO}2 + \text{HCl}

Critical Parameters :

  • Reaction time : 4–6 h under reflux ensures complete conversion.

  • Workup : Excess SOCl₂ is removed under reduced pressure, and the acid chloride is used immediately due to hygroscopicity.

In Situ Activation Using Coupling Reagents

For acid-sensitive substrates, carbodiimide-mediated activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is preferred:

R-COOH+EDC+HOBtR-CO-OBt+Byproducts\text{R-COOH} + \text{EDC} + \text{HOBt} \rightarrow \text{R-CO-OBt} + \text{Byproducts}

Conditions :

  • Molar ratios : EDC:HOBt:acid = 1.2:1.2:1.

  • Solvent : DMF or THF at 0–5°C to minimize racemization.

Coupling with Methyl 2-Aminobenzoate

Amide Bond Formation

The activated pyrrolidine-carbonyl species reacts with methyl 2-aminobenzoate in the presence of a base (e.g., triethylamine, TEA):

R-COCl+H2N-C6H4COOCH3TEA, DCMR-NH-C6H4COOCH3+HCl\text{R-COCl} + \text{H}2\text{N-C}6\text{H}4\text{COOCH}3 \xrightarrow{\text{TEA, DCM}} \text{R-NH-C}6\text{H}4\text{COOCH}_3 + \text{HCl}

Optimization Data :

ParameterOptimal ValueEffect of Deviation
Temperature0–5°C>10°C: Increased side products
BaseTEA (2 eq)Insufficient base: Low conversion
SolventAnhydrous DCMProtic solvents: Hydrolysis
Reaction time4–6 h<4 h: Incomplete coupling

Yield : 75–82% after aqueous workup and recrystallization from ethanol.

Microwave-Assisted Coupling

To accelerate the reaction, microwave irradiation (100 W, 80°C, 20 min) in DMF increases yield to 88–90%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1) to remove unreacted starting materials and coupling byproducts.

Recrystallization

Dissolution in hot ethanol followed by slow cooling yields needle-like crystals (purity >98% by HPLC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.98–7.45 (m, 4H, Ar-H), 4.12 (m, 1H, pyrrolidine-CH), 3.85 (s, 3H, OCH₃), 2.95–1.82 (m, 4H, pyrrolidine-CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N benzothiazole).

Alternative Synthetic Routes

Urea-Based Coupling

Reaction of 2-isocyanatobenzothiazole with methyl 2-aminobenzoate in THF forms a urea intermediate, which is subsequently reduced to the amide:

2-NCO-Benzothiazole+H2N-C6H4COOCH3Urea intermediateLiAlH4Target compound\text{2-NCO-Benzothiazole} + \text{H}2\text{N-C}6\text{H}4\text{COOCH}3 \rightarrow \text{Urea intermediate} \xrightarrow{\text{LiAlH}_4} \text{Target compound}

Yield : 65–70% after two steps.

Solid-Phase Synthesis

Immobilization of methyl 2-aminobenzoate on Wang resin, followed by coupling with 2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl chloride and cleavage with TFA, achieves a 78% yield.

Scalability and Industrial Considerations

  • Cost-effective reagents : SOCl₂ and EDC/HOBt are preferred over expensive palladium catalysts.

  • Solvent recovery : DCM and DMF are distilled and reused to reduce costs.

  • Safety protocols : SOCl₂ handling requires inert atmosphere and corrosion-resistant equipment .

Chemical Reactions Analysis

Reactions::

    Oxidation: Oxidative processes can modify the benzothiazole or pyrrolidine moieties.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions.

    Condensation: Formation of amide bonds.

Common Reagents and Conditions::

    Reagents: Aldehydes, diazonium salts, nucleophiles, and reducing agents.

    Conditions: Solvents, temperature, and catalysts.

Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of the core structure may arise.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate exhibit significant biological activities, such as:

  • Anticancer Activity : Studies have shown that the compound may influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment.
  • Antimicrobial Properties : Its structural characteristics suggest potential efficacy against various microbial strains.
  • Neurological Applications : The compound's interaction with specific proteins or enzymes could be leveraged in treating neurological disorders.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the anticancer properties of this compound against human cancer cell lines. The compound showed significant inhibition of cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another research effort, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated promising activity, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Biological Activity

Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a complex heterocyclic compound notable for its unique structural features, which include a benzothiazole moiety, a pyrrolidine ring, and an amide linkage to a benzoate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : Approximately 381.4 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzothiazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial topoisomerases, which are critical for DNA replication and cell division.

CompoundAntibacterial ActivityTarget Bacteria
Compound AModerateStaphylococcus aureus
Compound BStrongEscherichia coli
This compoundPending EvaluationTBD

Anticancer Activity

The compound's structural features suggest potential interactions with cellular proteins involved in cancer progression. Preliminary studies indicate that it may influence pathways related to apoptosis and cell proliferation. For example, similar compounds have been shown to induce cytotoxic effects in various cancer cell lines by modulating signaling pathways.

The proposed mechanism of action for this compound includes:

  • Protein Interaction : Binding to specific enzymes or receptors that regulate cell growth.
  • Inhibition of Topoisomerases : Disruption of DNA replication processes in bacteria and cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives against multi-drug resistant strains of Staphylococcus aureus. This compound was included in the screening but requires further testing to establish its specific activity profile.

Study 2: Anticancer Potency

In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) indicated that compounds with similar structures exhibited significant cytotoxicity. The exact effects of this compound need to be elucidated through targeted experiments.

Comparison with Similar Compounds

Key Structural Differences :

  • Heterocyclic Core : Unlike sulfonylurea herbicides, which feature pyrimidine or triazine rings, the target compound incorporates a benzothiazole-pyrrolidine system. This substitution likely alters electronic properties and binding interactions.
  • Linkage : The target compound employs a pyrrolidin-1-yl carbonyl group instead of a sulfonylurea bridge, reducing sulfonyl group-mediated hydrogen bonding but increasing conformational flexibility.
  • Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism tied to their sulfonylurea linkage. The absence of this group in the target compound suggests a divergent mode of action or application .

Benzothiazole-Containing Analogues

Patent data (2024) describes benzothiazol-2-yl amino derivatives, such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. These compounds share the benzothiazole motif but differ in core structure (e.g., tetrahydroquinoline vs. pyrrolidine) and functional groups (e.g., carboxylic acid vs. methyl ester). Such variations influence solubility, bioavailability, and target specificity .

Hydrogen Bonding and Crystallography

The target compound’s amide and carbonyl groups enable hydrogen-bonding networks, as described by Bernstein et al. (1995). Graph set analysis could reveal patterns akin to those in sulfonylureas, though the pyrrolidine ring may introduce steric constraints.

Q & A

Q. What synthetic routes are recommended for preparing Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves multi-step coupling reactions. For example:

Pyrrolidine-Benzothiazole Core Formation : React 2-(1,3-benzothiazol-2-yl)pyrrolidine with a carbonylating agent (e.g., triphosgene) to generate the activated carbamate intermediate.

Amide Coupling : Combine the intermediate with methyl 2-aminobenzoate under anhydrous conditions (e.g., DMF or THF) with a coupling agent like HATU or EDC·HCl.

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on key signals (e.g., carbamate carbonyl at ~155–160 ppm, benzothiazole protons at 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities (e.g., unreacted starting materials).
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., cycloadditions or catalytic transformations)?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and assess reaction feasibility. For example, predict regioselectivity in nucleophilic attacks on the carbamate group .
  • Reaction Path Search : Tools like GRRM or AFIR can identify low-energy pathways for complex transformations (e.g., benzothiazole ring functionalization) .
  • Machine Learning Integration : Train models on existing reaction databases to propose viable catalysts or solvents for unexplored reactions .

Case Study : A DFT study on analogous carbamates showed that electron-withdrawing groups on the benzothiazole ring lower the activation energy for nucleophilic substitution by 15–20% .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:

  • Dynamic Effects Analysis : Investigate restricted rotation around the carbamate C–N bond using variable-temperature NMR. For example, coalescence temperatures above 50°C may indicate rotational barriers .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., pyrrolidine protons) and confirm spatial proximity of protons .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if tautomerism or polymorphism is suspected .

Example Contradiction : A study on benzothiazole derivatives reported conflicting <sup>1</sup>H NMR shifts due to solvent polarity effects. Polar solvents (DMSO-d6) deshielded aromatic protons by 0.3–0.5 ppm compared to CDCl3 .

Q. What strategies are effective for scaling up the synthesis while maintaining reproducibility?

Methodological Answer:

  • Flow Chemistry : Transition from batch to continuous flow systems to control exothermic reactions (e.g., carbamate formation) and improve mixing efficiency .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .
  • Purification Optimization : Use automated flash chromatography or crystallization protocols to reduce variability in final purity .

Q. How can researchers design derivatives of this compound to enhance biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzothiazole or benzoate moieties (e.g., introduce halogens or methoxy groups) and assay activity against target enzymes .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses with protein targets (e.g., kinase domains). For example, a fluorinated benzothiazole derivative showed improved hydrophobic interactions in silico .
  • Metabolic Stability Screening : Assess derivatives in liver microsome assays to prioritize candidates with longer half-lives .

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